methyl 5-chloro-4-formylthiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-4-formylthiophene-2-carboxylate is an organic compound with the molecular formula C7H5ClO3S and a molecular weight of 204.63 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-formylthiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by formylation and esterification reactions. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with formylating agents under controlled conditions to introduce the formyl group at the 4-position. The resulting intermediate is then esterified using methanol in the presence of acid catalysts to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: 5-chloro-4-carboxythiophene-2-carboxylate
Reduction: Methyl 5-chloro-4-hydroxymethylthiophene-2-carboxylate
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-4-formylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents with therapeutic potential.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formylthiophene-2-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 4-chloro-5-formylthiophene-2-carboxylate: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
Uniqueness
Methyl 5-chloro-4-formylthiophene-2-carboxylate is unique due to the presence of both the chlorine and formyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
77133-26-7 |
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Molecular Formula |
C7H5ClO3S |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
methyl 5-chloro-4-formylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2-3H,1H3 |
InChI Key |
LMIFEQDKMZKZJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
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